molecular formula C15H16N2O2 B087201 Ancymidol CAS No. 12771-68-5

Ancymidol

Cat. No. B087201
Key on ui cas rn: 12771-68-5
M. Wt: 256.30 g/mol
InChI Key: HUTDUHSNJYTCAR-UHFFFAOYSA-N
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Patent
US09169216B2

Procedure details

To a solution of cyclopropylmagnesium bromide (0.5 M in THF, 9 mL, 4.5 mmol) was added ZnCl2 (612 mg, 4.5 mmol) and LiCl (0.189 mg, 4.5 mmol). To this clear yellow solution was added 18 (1.00 g, 4.5 mmol) in THF and the mixture was stirred for 4 h at rt before being washed with sat. NH4Cl. The organic layer was diluted with EtOAc and washed with sat. NaHCO3 before being dried and evaporated to a brown gum, which was dissolved in toluene and poured over a plug of silica gel (20 g). The plug was washed with hexane-EtOAc (100 mL). The eluants were evaporated to a yellow oil that solidified upon trituration with hexanes. The solid was filtered and dried to afford 374 mg (31%) of 15 as a white solid. Mp=108-110° C.; 1H NMR (300 MHz, CDCl3) δ ppm 9.06 (s, 1H), 8.48 (s, 2H), 7.82 (d, 2H), 7.03 (d, 2H), 3.99 (s, 3H), 1.08 (m, 1H), 0.50-0.31 (m, 4H).
Name
cyclopropylmagnesium bromide
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
0.189 mg
Type
reactant
Reaction Step One
Name
Quantity
612 mg
Type
catalyst
Reaction Step One
Name
18
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
31%

Identifiers

REACTION_CXSMILES
[CH:1]1([Mg]Br)[CH2:3][CH2:2]1.[Li+].[Cl-].COC([C:17]1[C:22]([C:23]([C:25]2[C:26]([CH:31](OC)[C:32]3[CH:37]=[CH:36]C=CC=3)=NC=NC=2)=[O:24])=[CH:21][N:20]=[CH:19][N:18]=1)C1C=CC=CC=1.C1C[O:43][CH2:42]C1>[Cl-].[Cl-].[Zn+2]>[CH3:42][O:43][C:32]1[CH:31]=[CH:26][C:25]([C:23]([OH:24])([C:22]2[CH:17]=[N:18][CH:19]=[N:20][CH:21]=2)[CH:1]2[CH2:3][CH2:2]2)=[CH:36][CH:37]=1 |f:1.2,5.6.7|

Inputs

Step One
Name
cyclopropylmagnesium bromide
Quantity
9 mL
Type
reactant
Smiles
C1(CC1)[Mg]Br
Name
Quantity
0.189 mg
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
612 mg
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Two
Name
18
Quantity
1 g
Type
reactant
Smiles
COC(C1=CC=CC=C1)C1=NC=NC=C1C(=O)C=1C(=NC=NC1)C(C1=CC=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
before being washed with sat. NH4Cl
ADDITION
Type
ADDITION
Details
The organic layer was diluted with EtOAc
WASH
Type
WASH
Details
washed with sat. NaHCO3
CUSTOM
Type
CUSTOM
Details
before being dried
CUSTOM
Type
CUSTOM
Details
evaporated to a brown gum, which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in toluene
ADDITION
Type
ADDITION
Details
poured over a plug of silica gel (20 g)
WASH
Type
WASH
Details
The plug was washed with hexane-EtOAc (100 mL)
CUSTOM
Type
CUSTOM
Details
The eluants were evaporated to a yellow oil that
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C2CC2)(C3=CN=CN=C3)O
Measurements
Type Value Analysis
AMOUNT: MASS 374 mg
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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